molecular formula C11H8BrNO3 B1409724 Ethyl 4-bromo-2-cyano-5-formylbenzoate CAS No. 1805591-99-4

Ethyl 4-bromo-2-cyano-5-formylbenzoate

Cat. No.: B1409724
CAS No.: 1805591-99-4
M. Wt: 282.09 g/mol
InChI Key: RTMITYJHUBKRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-cyano-5-formylbenzoate is an organic compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Ethyl 4-bromo-2-cyano-5-formylbenzoate typically involves the bromination of ethyl 2-cyano-5-formylbenzoate. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Ethyl 4-bromo-2-cyano-5-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-formylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds.

    Material Science: It is used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions enable the compound to modify other molecules and exert its effects in various chemical processes.

Comparison with Similar Compounds

Ethyl 4-bromo-2-cyano-5-formylbenzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-4-cyano-5-formylbenzoate: This compound has a similar structure but with different positions of the bromine and cyano groups.

    Ethyl 4-bromo-5-cyano-2-formylbenzoate: Another isomer with the same molecular formula but different positions of the functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its reactivity and applications.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-8(6-14)10(12)4-7(9)5-13/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMITYJHUBKRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219574
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805591-99-4
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805591-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-2-cyano-5-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-5-formylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-2-cyano-5-formylbenzoate
Reactant of Route 4
Ethyl 4-bromo-2-cyano-5-formylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-2-cyano-5-formylbenzoate
Reactant of Route 6
Ethyl 4-bromo-2-cyano-5-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.